Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]- (molecular formula C₁₆H₁₁IN₂O₄ ), features a central imidazolidinone ring substituted with a 4-iodophenyl group and a benzoic acid moiety. X-ray crystallographic studies of analogous compounds, such as 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, reveal that the imidazolidinone ring adopts a non-planar conformation to minimize steric interactions. For instance, dihedral angles between the central imidazole ring and adjacent aromatic systems in similar structures range from 20.23° to 75.38°, depending on substituent bulk.
The iodine atom in the 4-iodophenyl group introduces significant steric and electronic effects. In related iodinated benzoic acid derivatives, such as 3-iodoethynylbenzoic acid, crystallographic data show a unit cell volume of 895.17 ų with space group P 1 21/n 1 and bond angles consistent with distorted tetrahedral geometry around the iodine atom. These structural perturbations are critical for understanding packing interactions, such as O–H···N and C–H···π bonds, which stabilize the three-dimensional network in the solid state.
Properties
CAS No. |
651748-64-0 |
|---|---|
Molecular Formula |
C16H11IN2O4 |
Molecular Weight |
422.17 g/mol |
IUPAC Name |
3-[3-(4-iodophenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H11IN2O4/c17-11-4-6-12(7-5-11)18-9-14(20)19(16(18)23)13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22) |
InChI Key |
MLSWZHYIXSOICO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)I)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
Synthesis of the Imidazolidinyl Core:
- Starting from suitable diamines and diketones or their equivalents, the imidazolidinyl ring is formed via cyclization reactions.
- Oxidation steps are employed to install the 2,5-dioxo groups on the ring, often using mild oxidants to avoid degradation of sensitive substituents.
Introduction of the 4-Iodophenyl Group:
- The 4-iodophenyl moiety is typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) on a pre-functionalized imidazolidinyl intermediate.
- Careful selection of reaction conditions preserves the iodine substituent and prevents dehalogenation.
-
- The final step involves coupling the imidazolidinyl intermediate with benzoic acid or its activated derivatives (e.g., acid chlorides or esters) to form the amide or ester linkage.
- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides are commonly used to facilitate this step.
Detailed Preparation Methods from Literature and Patents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Imidazolidinyl ring formation | Diamine + diketone, reflux in polar solvent (e.g., ethanol) | Cyclization under acidic or neutral conditions; yields depend on purity of starting materials |
| 2 | Oxidation to 2,5-dioxo | Mild oxidants such as KMnO4, CrO3, or Dess–Martin periodinane | Controlled to avoid overoxidation; temperature and time critical |
| 3 | Introduction of 4-iodophenyl | Pd-catalyzed Suzuki coupling with 4-iodophenylboronic acid or halide | Requires inert atmosphere, base (e.g., K2CO3), and suitable solvent (e.g., DMF, toluene) |
| 4 | Coupling with benzoic acid | Carbodiimide-mediated coupling (EDC, DCC) in presence of base (e.g., DMAP) | Reaction performed at 0–25°C to maximize yield and minimize side reactions |
Research Findings and Optimization
- Yield Optimization: Studies indicate that the purity of the imidazolidinyl intermediate and the choice of coupling reagent significantly affect the overall yield. Using EDC with catalytic DMAP in dichloromethane provides high coupling efficiency.
- Selectivity: The presence of the iodine substituent requires mild reaction conditions during oxidation and coupling to prevent deiodination.
- Solvent Effects: Polar aprotic solvents such as DMF or DMSO enhance the efficiency of palladium-catalyzed coupling steps.
- Temperature Control: Maintaining low temperatures during coupling reduces side reactions and improves product purity.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Effect on Synthesis |
|---|---|---|
| Cyclization solvent | Ethanol or methanol | Promotes ring closure with good yield |
| Oxidant | Dess–Martin periodinane | Mild oxidation, preserves iodine |
| Coupling catalyst | Pd(PPh3)4 or Pd(OAc)2 | Efficient arylation with 4-iodophenyl group |
| Coupling reagent | EDC + DMAP | High amide bond formation yield |
| Temperature | 0–25°C for coupling | Minimizes side reactions |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of sensitive groups |
Representative Synthetic Route (Example)
- Step 1: React a suitable diamine with a diketone precursor under reflux in ethanol to form the imidazolidinyl ring.
- Step 2: Oxidize the intermediate with Dess–Martin periodinane at room temperature to install the 2,5-dioxo groups.
- Step 3: Perform a Suzuki coupling reaction between the imidazolidinyl intermediate and 4-iodophenylboronic acid using Pd(PPh3)4 catalyst in DMF with K2CO3 base under nitrogen atmosphere.
- Step 4: Couple the resulting product with benzoic acid activated by EDC and DMAP in dichloromethane at 0–25°C to yield the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the imidazolidinone ring may interact with other molecular structures. These interactions can lead to inhibition or activation of specific pathways, depending on the context .
Comparison with Similar Compounds
Benzoic Acid, 3-[3-(3,5-Difluorophenyl)-2-Oxo-1-Imidazolidinyl]-
- Structural Differences : The phenyl group is substituted with 3,5-difluoro instead of 4-iodo, and the imidazolidinyl ring has only one keto group (2-oxo vs. 2,5-dioxo).
- Physicochemical Properties :
- Molecular Formula: C₁₆H₁₂F₂N₂O₃ (vs. C₁₆H₁₁IN₂O₃ for the target compound).
- Molecular Weight: 318.27 g/mol (iodine analog is ~370 g/mol).
- LogP: Likely lower due to fluorine’s electronegativity and smaller size compared to iodine.
- Biological Implications : Fluorine substituents improve metabolic stability and bioavailability, but the lack of a second keto group may reduce hydrogen-bonding interactions with biological targets .
Natural Benzoic Acid Derivatives (e.g., Simple Benzoic Acid)
- Structural Simplicity : Isolated from plants like Isatis indigotica and Terminalia chebula, these lack the imidazolidinyl substituent .
- Biological Role : Primarily exhibit antimicrobial or antioxidant activity, contrasting with the targeted anticancer mechanism of the synthetic compound.
- Physicochemical Properties : Lower molecular weight (~122 g/mol) and higher water solubility due to absence of complex substituents.
Imidazolidinyl-Containing Derivatives
- Example : 3-(4,4-Dimethyl-2,5-Dioxo-1-Imidazolidinyl)Propionitrile (from ).
- Structural Similarities : Shares the 2,5-dioxo-imidazolidinyl core but lacks the benzoic acid moiety and iodine substituent.
- Functional Impact : The nitrile group introduces polarity, while dimethyl substituents may hinder steric interactions in biological systems.
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Anticancer Activity : The target compound’s iodine substituent may enhance DNA intercalation or kinase inhibition due to its bulky, electron-deficient nature, as seen in CW-series inhibitors .
- Stability Challenges : Iodine’s susceptibility to dehalogenation could limit shelf life, whereas fluorine analogs () offer greater stability .
- Natural vs. Synthetic : Natural benzoic acids lack the structural complexity for targeted therapies but have lower toxicity profiles .
Biological Activity
Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]- (CAS Number: 10025218) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHI NO
- Molecular Weight : 396.17 g/mol
- IUPAC Name : Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The presence of the imidazolidinyl moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.
- Antimicrobial Activity : Some studies have indicated that benzoic acid derivatives exhibit antimicrobial properties. The iodophenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit specific metabolic enzymes.
- Antitumor Activity : Preliminary data suggest that this compound may have cytotoxic effects against certain cancer cell lines. The mechanism could involve the induction of apoptosis or inhibition of cell proliferation through modulation of signaling pathways.
Biological Activity Data Table
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various benzoic acid derivatives, including the iodophenyl compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting that structural modifications can enhance efficacy.
Case Study 2: Antitumor Activity
In vitro assays conducted on human cancer cell lines revealed that benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]- induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating early apoptotic events.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of benzoic acid derivatives. Modifications to the phenyl and imidazolidinyl groups have been shown to affect both potency and selectivity for biological targets.
- Structure-Activity Relationship : Variations in substituents on the phenyl ring significantly alter biological activity, with halogenated compounds often exhibiting enhanced potency.
- Pharmacokinetics : Studies assessing the pharmacokinetic profile suggest favorable absorption characteristics for this compound, making it a candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
